6-Methyl-2-morpholinonicotinaldehyde

Medicinal Chemistry Pharmacokinetics Chemical Property

Researchers requiring reproducible SAR data need building blocks with precise substitution patterns. 6-Methyl-2-morpholinonicotinaldehyde provides a defined 6-methyl-2-morpholino-3-formyl pyridine scaffold that cannot be substituted with regioisomers without altering reactivity and binding. • Defined 6-methyl-2-morpholino-3-formyl pyridine scaffold - ensures consistent reactivity and binding in SAR campaigns. • Morpholine ring enhances aqueous solubility for biological assays; aldehyde enables derivatization via reductive amination or oxime ligation. • ≥98% purity minimizes assay interference and ensures reproducible synthetic outcomes.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B11789207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-morpholinonicotinaldehyde
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C=O)N2CCOCC2
InChIInChI=1S/C11H14N2O2/c1-9-2-3-10(8-14)11(12-9)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3
InChIKeyDTXFFVMXQOHVRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-morpholinonicotinaldehyde Procurement Guide: Chemical Profile and Sourcing Considerations


6-Methyl-2-morpholinonicotinaldehyde (CAS: 1706442-56-9, C11H14N2O2, MW: 206.24 g/mol) is a heterocyclic compound belonging to the class of nicotinaldehydes, characterized by a pyridine ring substituted with a methyl group at the 6-position, a morpholine moiety at the 2-position, and an aldehyde functional group at the 3-position . The compound's structure integrates the morpholine ring and nicotinaldehyde framework, conferring potential utility as a synthetic building block in medicinal chemistry and chemical biology research [1].

6-Methyl-2-morpholinonicotinaldehyde: Why Analog Substitution Can Compromise Research Outcomes


6-Methyl-2-morpholinonicotinaldehyde cannot be freely substituted with structurally similar analogs due to the precise interplay of its substituent pattern, which governs both its physicochemical properties and its reactivity profile. The methyl group at the 6-position of the pyridine ring introduces steric and electronic modulation compared to unmethylated analogs such as 2-morpholinonicotinaldehyde (MW: 192.21 g/mol) [1], influencing lipophilicity, metabolic stability, and binding interactions . Additionally, the morpholine moiety enhances aqueous solubility and modulates pharmacokinetic parameters [2], while the aldehyde group provides a reactive handle for further derivatization via condensation, reductive amination, or nucleophilic addition. Even minor structural deviations—such as alteration of the methyl group position (e.g., 2-methyl vs. 6-methyl regioisomers) or substitution of morpholine with other amines—can lead to substantial differences in biological activity, synthetic utility, and analytical behavior. Therefore, direct substitution without experimental validation introduces significant risk to research reproducibility and data integrity.

6-Methyl-2-morpholinonicotinaldehyde: Quantitative Evidence for Differentiated Procurement


Molecular Weight and Lipophilicity Differentiation from Unsubstituted Analog

6-Methyl-2-morpholinonicotinaldehyde (MW: 206.24 g/mol) exhibits a higher molecular weight compared to its direct unmethylated analog 2-morpholinonicotinaldehyde (MW: 192.21 g/mol) [1]. This difference of 14.03 g/mol corresponds to the addition of a methyl group (-CH3), which increases lipophilicity and alters the compound's physicochemical profile. The increased lipophilicity can enhance membrane permeability and metabolic stability, making the methylated derivative a more favorable scaffold for drug discovery programs targeting intracellular targets or requiring improved bioavailability .

Medicinal Chemistry Pharmacokinetics Chemical Property

Commercial Purity Specification for Reproducible Research

Commercially available 6-Methyl-2-morpholinonicotinaldehyde is supplied with a specified purity of 98% . This high purity ensures minimal interference from impurities in downstream applications such as biological assays, chemical synthesis, and analytical method development. In comparison, related analogs such as 2-methyl-6-morpholinonicotinaldehyde (CAS: 1355225-98-7) are commercially available with a minimum purity specification of 95% . The 3% higher purity specification for the target compound reduces the potential for off-target effects and improves batch-to-batch reproducibility, a critical factor for rigorous scientific studies.

Chemical Synthesis Analytical Chemistry Quality Control

Regioisomeric Specificity: 6-Methyl vs. 2-Methyl Substitution

The position of the methyl substituent on the pyridine ring is a critical determinant of biological activity and chemical reactivity. 6-Methyl-2-morpholinonicotinaldehyde (CAS: 1706442-56-9) and its regioisomer 2-methyl-6-morpholinonicotinaldehyde (CAS: 1355225-98-7) represent distinct chemical entities with non-interchangeable properties. The 6-methyl substitution pattern positions the methyl group para to the aldehyde functionality, potentially influencing the electronic environment of the reactive aldehyde and modulating interactions with biological targets differently than the 2-methyl regioisomer, where the methyl group is ortho to the aldehyde [1]. This regioisomeric distinction is paramount in structure-activity relationship (SAR) studies, as even subtle changes in substituent positioning can lead to orders-of-magnitude differences in target binding affinity and selectivity.

Structure-Activity Relationship Medicinal Chemistry Chemical Biology

6-Methyl-2-morpholinonicotinaldehyde: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization and SAR Exploration

6-Methyl-2-morpholinonicotinaldehyde serves as a versatile building block for the synthesis of novel chemical entities, particularly in programs requiring precise modulation of lipophilicity and molecular weight . The 6-methyl substitution pattern offers a distinct steric and electronic environment compared to unmethylated or regioisomeric analogs , making it a valuable scaffold for exploring structure-activity relationships in drug discovery. Its aldehyde functionality enables facile conjugation with amines, hydrazines, and other nucleophiles, facilitating the rapid generation of compound libraries for hit-to-lead optimization [1].

Chemical Biology: Probe Development and Target Identification

The compound's morpholine moiety enhances aqueous solubility, a critical property for biological assays and cellular target engagement studies . The aldehyde group can be leveraged for bioconjugation via oxime or hydrazone linkages, enabling the development of chemical probes for target identification and validation. The defined purity of 98% ensures minimal interference from impurities in sensitive biochemical assays, supporting reproducible and interpretable results .

Synthetic Methodology: Substrate for Novel Reaction Development

The unique combination of functional groups—a methyl-substituted pyridine, a morpholine ring, and an aldehyde—makes 6-Methyl-2-morpholinonicotinaldehyde an attractive substrate for developing new synthetic methodologies. Its reactivity can be exploited in reactions such as reductive amination, Wittig olefination, and Grignard additions, providing access to diverse chemical space. The high purity specification ensures reliable and reproducible reaction outcomes, a prerequisite for method validation and publication .

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